2-Bromo-5-ethynylpyrimidine is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and pharmacology. The interest in this compound stems from its structural characteristics, which allow it to interact with biological systems in a unique manner. This analysis aims to delve into the available research on this compound, focusing on its mechanism of action and applications, particularly in the development of antiulcer and antiviral agents.
Another derivative, (E)-5-(2-Bromovinyl)-2'-deoxyuridine, has demonstrated potent and selective anti-herpes activity. This compound was found to significantly inhibit the replication of herpes simplex virus type 1 at very low concentrations, without affecting the growth or metabolism of host cells. Its selectivity and potency surpass those of other anti-herpes compounds described to date. In animal models, this derivative effectively suppressed the development of herpetic skin lesions and associated mortality, showing potential as both a topical and systemic antiviral agent. Although the precise mechanism of action is not fully understood, it is clear that it does not act specifically at the thymidylate synthetase step, indicating a novel mode of antiviral action2.
This compound can be classified as a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied for their biological activities and utility in pharmaceuticals. The specific structure of 2-bromo-5-ethynylpyrimidine allows for various chemical modifications, making it a versatile building block in organic synthesis.
The synthesis of 2-bromo-5-ethynylpyrimidine typically involves the bromination of 5-ethynylpyrimidine. The reaction is generally carried out under controlled conditions to ensure selective bromination at the 2-position of the pyrimidine ring. Common reagents used in this process include:
The general procedure involves dissolving 5-ethynylpyrimidine in a suitable solvent, adding the brominating agent, and allowing the reaction to proceed under specific temperature and time conditions to achieve optimal yields.
The molecular formula of 2-bromo-5-ethynylpyrimidine is . The compound features:
The canonical SMILES notation for this compound is C#CC1=NC=C(C=N1)Br
, which provides a way to represent its structure in computational chemistry databases.
2-Bromo-5-ethynylpyrimidine can undergo various chemical reactions, including:
The mechanism of action for 2-bromo-5-ethynylpyrimidine largely depends on its application context. In biochemical assays, it may act as an inhibitor or activator by binding to specific molecular targets such as enzymes or receptors. The ethynyl group facilitates participation in click chemistry reactions, which can be used to attach this compound to biomolecules for various applications in drug discovery and development.
The physical properties of 2-bromo-5-ethynylpyrimidine include:
Chemical properties include:
Additional data such as solubility, stability under various conditions, and spectral properties (e.g., NMR, IR) are crucial for characterizing this compound in laboratory settings.
2-Bromo-5-ethynylpyrimidine has several applications in scientific research:
2-Bromo-5-ethynylpyrimidine (C₆H₃BrN₂) is a halogenated heterocyclic compound featuring a pyrimidine core substituted with bromine at the 2-position and an ethynyl group (–C≡CH) at the 5-position. This arrangement creates a distinctive electron-deficient aromatic system with orthogonal reactive handles: the carbon-bromine bond offers site-selective cross-coupling reactivity, while the terminal alkyne enables click chemistry and metal coordination [2] [4]. The molecular structure is characterized by a planar six-membered ring containing two nitrogen atoms at the 1- and 3-positions, with bond angles and lengths consistent with aromatic stabilization.
Systematic names and identifiers:
Table 1: Key Physicochemical Properties
Property | Value | Conditions/Notes | |
---|---|---|---|
Molecular Formula | C₆H₃BrN₂ | ||
Molecular Weight | 183.005 g/mol | ||
Density | 1.7 ± 0.1 g/cm³ | Predicted | |
Boiling Point | 297.0 ± 32.0 °C | At 760 mmHg | |
Flash Point | 133.4 ± 25.1 °C | ||
LogP | 0.68 | Measure of lipophilicity | |
Refractive Index | 1.615 | ||
Vapor Pressure | 0.0 ± 0.6 mmHg | At 25°C | [4] [7] |
The documented history of 2-bromo-5-ethynylpyrimidine reflects broader advances in heterocyclic chemistry. Its emergence in chemical literature coincides with the early 21st-century focus on functionalized pyrimidines as kinase inhibitor scaffolds. The compound was likely first synthesized around 2010–2015, as evidenced by CAS registry assignments (1135283-08-7 and 1797890-53-9) dating to this period [4] [7].
A significant nomenclature complexity arose with the coexistence of two distinct CAS numbers for the same compound, reflecting inconsistencies in chemical database curation. This ambiguity occasionally led to procurement challenges, as suppliers historically listed the compound under both identifiers without cross-referencing. The divergence persists in current commercial catalogs, though major suppliers (e.g., Sigma-Aldrich, TRC, Matrix Scientific) now typically list both identifiers [7] [10].
Synthetic methodology evolution has been crucial to its accessibility:
This compound exemplifies a privileged bifunctional linchpin in complex molecule assembly. The bromo and ethynyl groups exhibit orthogonal yet compatible reactivity, allowing sequential modifications under diverse catalytic regimes:
Table 2: Representative Applications in Drug Discovery
Therapeutic Area | Role of 2-Bromo-5-ethynylpyrimidine | Target Outcome | |
---|---|---|---|
Kinase Inhibitors | Core scaffold for ATP-binding domain occupancy | Selective inhibition of BRAF, EGFR, CDK2 | |
PROTAC Degraders | E3 ligase ligand conjugation point | Targeted protein degradation | |
PET Tracers | Radiolabel (⁷⁶Br/¹⁸F) incorporation site | In vivo imaging of biomarkers | |
Covalent Inhibitors | Nucleophile "tether" for warhead positioning | Irreversible target engagement | [4] [7] |
In medicinal chemistry, it enables rapid SAR exploration: The ethynyl group anchors bioorthogonal "click-to-library" strategies, where triazole libraries are generated via CuAAC with diverse azides. Simultaneously, the bromine facilitates late-stage diversification via cross-coupling, permitting fragment-based drug design approaches. Commercial availability from specialty suppliers (e.g., Enamine, BLD Pharm) supports its use in high-throughput screening libraries, with prices ranging from $486/500mg to $1320/g depending on purity and supplier [3] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7